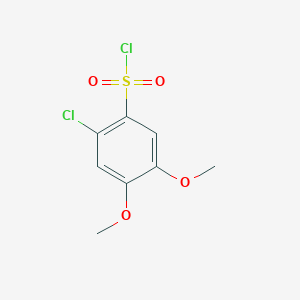
2-Chloro-4,5-dimethoxybenzenesulfonyl chloride
Übersicht
Beschreibung
2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It is a derivative of benzenesulfonyl chloride, where two methoxy groups and a chlorine atom are attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride consists of a benzene ring with two methoxy groups (-OCH3), a sulfonyl chloride group (-SO2Cl), and a chlorine atom attached to it .Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is a solid at room temperature . Its molecular weight is 271.12 . The compound’s InChI code is 1S/C8H8Cl2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Pollution Studies
Research on compounds similar to 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride often focuses on their environmental presence, degradation, and toxicity. For instance, studies on antimicrobial agents like triclosan (not directly 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride but relevant due to chemical behavior in environmental settings) reveal insights into the occurrence, toxicity, and environmental degradation of these compounds. Such research highlights the challenges in managing persistent organic pollutants and their by-products in the environment, underscoring the need for sustainable chemical practices (Bedoux et al., 2012).
Synthetic Chemistry and Protecting Group Strategy
In synthetic chemistry, protecting groups like those derived from 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride are pivotal. These groups are instrumental in complex organic syntheses, safeguarding functional groups from unwanted reactions. A review of photosensitive protecting groups, including those related to 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride, outlines their potential in facilitating controlled reactions, showcasing the compound's importance in advancing synthetic methodologies (Amit et al., 1974).
Water Treatment Technologies
Electrochemical processes for water treatment have been extensively explored, demonstrating how compounds like 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride can influence the removal of contaminants. These studies emphasize the compound's relevance in developing more efficient and sustainable water treatment solutions, highlighting the complexities involved in managing chloride and other ion effects during treatment processes (Radjenovic & Sedlak, 2015).
Impact on Aquatic Environments and Public Health
Research into the effects of chlorine and chlorinated compounds in various contexts, including their interactions with inorganic and organic compounds during water treatment, provides essential insights into the risks and mechanisms of toxicity. Understanding these reactions is crucial for assessing the safety and environmental impact of chemical pollutants, including those related to 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride (Deborde & von Gunten, 2008).
Wirkmechanismus
Target of Action
This compound is a unique chemical used by early discovery researchers , and its specific targets may vary depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability.
Eigenschaften
IUPAC Name |
2-chloro-4,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJHQHAIBSOFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxybenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



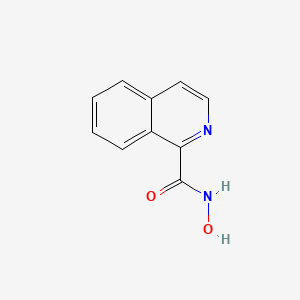
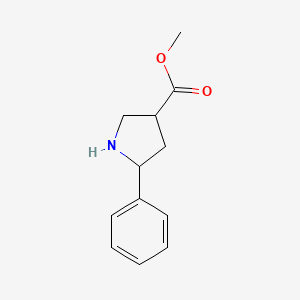
![N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B3363998.png)
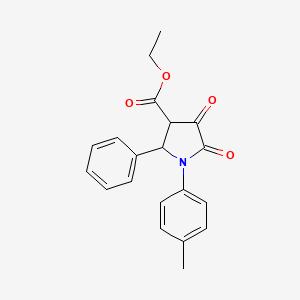


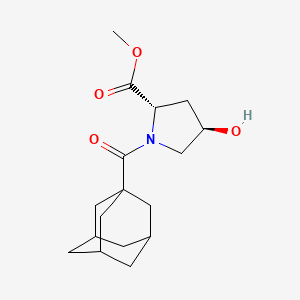
![2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene](/img/structure/B3364052.png)
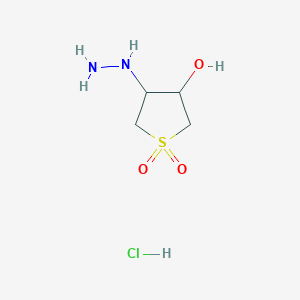
![2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide](/img/structure/B3364060.png)
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine](/img/structure/B3364063.png)

![4-Chloroisoxazolo[5,4-D]pyrimidine](/img/structure/B3364081.png)
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine](/img/structure/B3364087.png)